molecular formula C24H28N2O2 B10915605 ethyl [3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]acetate

ethyl [3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]acetate

Cat. No.: B10915605
M. Wt: 376.5 g/mol
InChI Key: AUOJELILUSENBC-UHFFFAOYSA-N
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Description

Ethyl [3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]acetate is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]acetate typically involves the reaction of 3,5-dimethylphenyl hydrazine with ethyl acetoacetate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

Ethyl [3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation or nitration reactions can be performed using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Ethyl [3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl [3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3,5-dimethylphenyl)acetate
  • N-(3,4-dimethylphenyl)-β-alanine
  • Indole derivatives

Uniqueness

Ethyl [3,5-bis(3,4-dimethylphenyl)-4-methyl-1H-pyrazol-1-yl]acetate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H28N2O2

Molecular Weight

376.5 g/mol

IUPAC Name

ethyl 2-[3,5-bis(3,4-dimethylphenyl)-4-methylpyrazol-1-yl]acetate

InChI

InChI=1S/C24H28N2O2/c1-7-28-22(27)14-26-24(21-11-9-16(3)18(5)13-21)19(6)23(25-26)20-10-8-15(2)17(4)12-20/h8-13H,7,14H2,1-6H3

InChI Key

AUOJELILUSENBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=C(C(=N1)C2=CC(=C(C=C2)C)C)C)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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